m-Carborane-9-thiol

Description

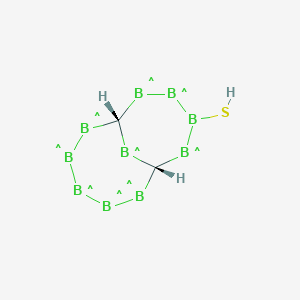

m-Carborane-9-thiol (chemical formula: C₂H₁₂B₁₀S) is a meta-substituted carborane derivative featuring a thiol (-SH) functional group. Carboranes are icosahedral boron clusters with two carbon atoms embedded within the boron framework. In the meta isomer, the two carbon atoms are separated by one boron atom, creating distinct electronic and steric properties compared to ortho- or para-carboranes. The thiol group enables strong covalent binding to metal surfaces, making this compound a critical ligand in nanotechnology, particularly for stabilizing gold nanorods and synthesizing hybrid metal-organic nanowires.

Properties

CAS No. |

64493-44-3 |

|---|---|

Molecular Formula |

C2H3B10S |

Molecular Weight |

167.2 g/mol |

InChI |

InChI=1S/C2H3B10S/c13-12-7-2-3-1(6-11-12)4-8-10-9-5-2/h1-2,13H/t1-,2+/m1/s1 |

InChI Key |

LEILPQLVBYGUCB-NCGGTJAESA-N |

Isomeric SMILES |

[B]1[B][B][C@@H]2[B][B]B([B][C@@H]([B]2)[B][B]1)S |

Canonical SMILES |

[B]1[B][B]C2[B][B]B([B]C([B]2)[B][B]1)S |

Origin of Product |

United States |

Biological Activity

m-Carborane-9-thiol, a member of the carborane family, is characterized by its unique molecular structure that integrates boron and carbon atoms into a polyhedral framework. The compound features a thiol (-SH) functional group at the 9-position, which enhances its reactivity and biological activity. This article explores the biological activities of this compound, focusing on its potential applications in drug delivery and cancer therapy, as well as its synthesis and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C₂H₃B₁₀S. Its structural characteristics contribute to its stability and bioavailability, making it a promising candidate for pharmaceutical applications. The presence of the thiol group is particularly significant, as it can facilitate various chemical reactions and interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₂H₃B₁₀S |

| Functional Group | Thiol (-SH) |

| Stability | High stability in organic solvents and aqueous solutions |

| Reactivity | Enhanced due to the thiol group |

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer therapy and drug delivery systems. Key findings include:

- Targeted Drug Delivery : this compound has been explored for its ability to selectively target tumor cells while minimizing damage to healthy tissues. Its unique structural properties allow it to be incorporated into drug delivery systems that enhance the bioavailability of therapeutic agents .

- Antitumor Properties : Carboranes, including this compound, have been identified as effective pharmacophores in boron neutron capture therapy (BNCT). They can act as hydrophobic drug carriers that improve the selectivity and efficacy of cancer treatments. Studies have shown that carborane-containing micelles can induce apoptosis in cancer cells by damaging DNA .

- Receptor Targeting : The compound has been utilized in designing targeted therapies for specific cancer types by attaching it to molecules that bind to overexpressed receptors on cancer cell membranes. For instance, carborane derivatives have been linked to peptides that specifically target receptors like GRPR and GhrR, enhancing the uptake of boron into tumor cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that yield high purity at room temperature. Recent advancements have reported efficient methods for synthesizing various carborane thiols, showcasing their versatility in synthetic chemistry .

Case Studies

Several studies highlight the effectiveness of this compound in biological applications:

- Study on Hepatocellular Carcinoma (HCC) : Researchers developed carborane-containing micelles that specifically targeted HCC cells. These micelles demonstrated enhanced cytotoxicity compared to traditional treatments by inducing apoptosis through DNA damage mechanisms .

- Boron Neutron Capture Therapy (BNCT) : The incorporation of this compound into liposomal formulations has shown promise in selectively delivering boron compounds to tumor tissues, significantly improving treatment outcomes in preclinical models .

Comparison with Similar Compounds

Structural and Functional Comparisons

m-Carborane-9-thiol vs. o-Carborane-1-thiol

Structural Differences :

- This compound: Thiol group attached to the meta position (carbon atoms separated by one boron).

- o-Carborane-1-thiol: Thiol group attached to the ortho position (carbon atoms adjacent).

- Both share the molecular formula C₂H₁₂B₁₀S , but positional isomerism alters their electronic properties and steric bulk.

- Ortho-carboranes are historically more studied in medicinal chemistry due to their polarity and solubility, but meta derivatives like this compound could offer unique advantages in nanomaterials.

This compound vs. Adamantane-1-thiol

Structural Differences :

- This compound: Boron-rich icosahedral cluster with a thiol group.

- Adamantane-1-thiol: Carbon-based diamondoid structure with a thiol group (C₁₀H₁₅S).

- Functional Implications: Carboranes exhibit superior thermal stability and electron-deficient properties compared to adamantanes, making this compound more suitable for high-temperature applications or electron-accepting roles in conductive nanowires. Adamantane-1-thiol’s carbon-based structure may offer better solubility in organic solvents, but it lacks the neutron-capture capability of boron clusters.

Comparative Data Table

Preparation Methods

Classical AlCl₃-Mediated Synthesis

The primary method for synthesizing m-carborane-9-thiol involves a two-step process: (1) disulfide formation and (2) reductive cleavage.

Step 1: Disulfide Formation

-

Reagents : m-Carborane (C₂B₁₀H₁₂), AlCl₃, and SCl₂ in dichloromethane (DCM).

-

Conditions :

-

Reaction occurs at 50°C for 4 hours, followed by stirring at room temperature for 16 hours.

-

The mixture turns orange, indicating disulfide formation.

-

-

Workup :

-

Extracted with CHCl₃, washed with brine, and dried over Na₂SO₄.

-

Purified via silica gel chromatography (hexane/CHCl₃ = 1:1).

-

Step 2: Reductive Cleavage

-

Reagents : Zn powder, AcOH, and concentrated HCl.

-

Conditions :

-

Disulfide is heated to 75°C for 40 minutes with Zn in a mixture of EtOAc, AcOH, and HCl.

-

Resulting solution is neutralized with KOH and extracted with Et₂O.

-

-

Workup :

-

Dried over Na₂SO₄ and purified via silica gel chromatography (hexane/CHCl₃ = 4:1).

-

Alternative Routes for Structural Isomers

While m-carborane-9-thiol is the focus, analogous methods produce related carboranethiols:

| Isomer | Starting Material | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| o-Carborane-9-thiol | o-Carborane | AlCl₃, SCl₂, Zn | Similar to m-isomer steps | 56% |

| m-Carborane-1-thiol | m-Carborane | n-BuLi, S₈ | −78°C to room temperature | 82% |

Data adapted from optimized procedures for carboranethiol derivatives.

Reaction Mechanism and Optimization

Disulfide Formation Mechanism

The AlCl₃-mediated reaction proceeds via electrophilic substitution. SCl₂ acts as a sulfur source, replacing a hydrogen atom on the carborane cage. The role of AlCl₃ is to polarize the S–Cl bond, facilitating nucleophilic attack by the carborane’s carbon vertex.

Reductive Cleavage Challenges

Zn in acidic conditions selectively reduces disulfide bonds without degrading the carborane cage. However, incomplete reduction or side reactions (e.g., cage degradation) can occur if:

-

Temperature exceeds 75°C.

-

Reaction time is prolonged beyond 40 minutes.

-

Zn is insufficient (4.0 mmol recommended per 2.0 mmol disulfide).

Purification and Characterization

Chromatographic Purification

Purification is critical to isolate m-carborane-9-thiol from byproducts. Key parameters include:

| Step | Solvent System | Purpose |

|---|---|---|

| Initial Workup | CHCl₃/brine | Remove AlCl₃ and DCM |

| Column Chromatography | Hexane/CHCl₃ (4:1) | Separate thiol from carborane fragments |

Note : m-Carborane-9-thiol elutes faster than o-isomers due to steric differences.

Spectroscopic Characterization

-

¹H NMR : Cage BH protons appear as a broad multiplet between δ 1.43–3.42 ppm. Thiol protons are absent due to rapid exchange.

-

¹¹B NMR : Peaks at δ 0.81–1.09 ppm (one B), −6.45–−6.52 ppm (two B), and −9.63–−9.70 ppm (one B) confirm the m-isomer structure.

Comparative Analysis of Synthetic Approaches

| Parameter | AlCl₃-Mediated Route | n-BuLi/S₈ Route (1-thiol) |

|---|---|---|

| Yield | 61% | 82% |

| Selectivity | High for 9-thiol | High for 1-thiol |

| Cage Stability | Robust | Sensitive to strong bases |

| Reagent Cost | Moderate (AlCl₃, SCl₂) | High (n-BuLi, S₈) |

Q & A

Q. What are the established synthetic routes for m-Carborane-9-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of m-Carborane-9-thiol typically involves functionalizing the carborane cluster via thiolation reactions. A common approach is nucleophilic substitution on halogenated carboranes using sodium hydrosulfide (NaSH) under inert conditions. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., tetrahydrofuran vs. dimethylformamide) critically affect yield, with polar aprotic solvents favoring higher reactivity . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is essential to isolate the thiol derivative. Yield optimization requires iterative testing of stoichiometric ratios (e.g., 1:1.2 carborane:NaSH) and monitoring by thin-layer chromatography (TLC).

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Structural validation relies on multi-technique analysis:

- ¹¹B NMR : Identifies boron cluster geometry; m-Carborane-9-thiol exhibits distinct peaks at δ 0–10 ppm for equatorial boron atoms and δ -10 to -5 ppm for axial positions .

- IR Spectroscopy : Confirms S-H bond presence via a stretch at ~2550 cm⁻¹.

- X-ray Diffraction (XRD) : Resolves bond lengths (e.g., B-S distance ~1.85 Å) and crystallographic packing. For accurate results, high-purity single crystals must be grown via slow evaporation in dichloromethane/hexane mixtures. Triangulating data from these methods ensures structural fidelity .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

- Methodological Answer : m-Carborane-9-thiol is sensitive to oxidation and moisture. Storage recommendations include:

- Environment : Argon-filled gloveboxes or sealed Schlenk flasks.

- Temperature : -20°C to prevent dimerization.

- Stabilizers : Addition of 1% (w/w) radical inhibitors (e.g., BHT) in solution phases. Regular FT-IR checks (weekly) monitor oxidative degradation (e.g., disulfide formation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel coordination complexes?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model electronic structures and ligand-exchange energetics. Key steps:

Geometry Optimization : Define the carborane-thiolate anion’s equilibrium geometry.

Frontier Molecular Orbital Analysis : Identify reactive sites via HOMO-LUMO gaps; narrower gaps (~3 eV) suggest higher metal-binding affinity.

Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvation (e.g., in acetonitrile). Validation against experimental XRD or EXAFS data ensures accuracy .

Q. What strategies resolve contradictions in reported solubility data for this compound across nonpolar solvents?

- Methodological Answer : Contradictions often arise from impurities or solvent trace-water content. A systematic resolution involves:

- Controlled Replication : Synthesize and purify batches using rigorous anhydrous techniques (e.g., molecular sieves in solvents).

- Dynamic Light Scattering (DLS) : Detect colloidal aggregates that falsely reduce solubility measurements.

- Statistical DOE : Apply a 2² factorial design to test solvent purity (% H₂O) and temperature effects. Triangulate results with UV-Vis spectrophotometry (λ = 280 nm) .

Q. How can researchers optimize this compound’s role in boron neutron capture therapy (BNCT) through ligand design?

- Methodological Answer : To enhance tumor-targeting efficacy:

Functionalization : Attach biotin or folate ligands via thiol-ene "click" reactions (azide-alkyne cycloaddition) under Cu(I) catalysis .

In Vitro Testing : Use neutron irradiation assays on cancer cell lines (e.g., U87 MG glioblastoma) to measure ¹⁰B uptake via ICP-MS.

Pharmacokinetic Modeling : Apply compartmental models to predict biodistribution, prioritizing ligands with logP values ~2–3 for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.